(E)-2-(4-Methoxy-3-(3-methoxypropoxy)benzylidene)-3-methylbutanoic acid, with the CAS number 172900-71-9, is a synthetic compound notable for its role as an intermediate in the synthesis of pharmaceuticals, particularly as a precursor to the renin inhibitor Aliskiren. This compound features a complex molecular structure that includes methoxy and propoxy functional groups, contributing to its biological activity and chemical properties.
This compound is primarily synthesized for research and pharmaceutical applications. Its significance lies in its utility in drug development, particularly in the context of hypertension treatment through the inhibition of the renin-angiotensin system. The synthesis and characterization of this compound have been documented in various scientific studies, highlighting its importance in medicinal chemistry.
The compound is classified under organic compounds, specifically as a substituted benzylidene derivative. It falls within the category of carboxylic acids due to the presence of the carboxylic acid functional group (-COOH), and it is further categorized as a potential pharmaceutical intermediate.
The synthesis of (E)-2-(4-Methoxy-3-(3-methoxypropoxy)benzylidene)-3-methylbutanoic acid typically involves several steps that include condensation reactions and possibly asymmetric hydrogenation. One prominent method described in literature involves the use of chiral catalysts to achieve high enantioselectivity during hydrogenation processes.
The molecular formula for (E)-2-(4-Methoxy-3-(3-methoxypropoxy)benzylidene)-3-methylbutanoic acid is . Its structure features:
Key structural data include:
The primary chemical reactions involving (E)-2-(4-Methoxy-3-(3-methoxypropoxy)benzylidene)-3-methylbutanoic acid include:
The hydrogenation reaction typically requires specific conditions such as:
The mechanism of action for (E)-2-(4-Methoxy-3-(3-methoxypropoxy)benzylidene)-3-methylbutanoic acid primarily relates to its role as an intermediate in synthesizing Aliskiren. Upon administration, Aliskiren inhibits renin, an enzyme critical in the regulation of blood pressure.
The pharmacological activity is attributed to the compound's ability to bind selectively to renin, thereby blocking the conversion of angiotensinogen to angiotensin I, which is a key step in the renin-angiotensin system involved in blood pressure regulation.
Relevant data includes:
(E)-2-(4-Methoxy-3-(3-methoxypropoxy)benzylidene)-3-methylbutanoic acid serves primarily as an intermediate in pharmaceutical synthesis. Its most notable application is in the production of Aliskiren, which is used for managing hypertension. Additionally, research into its derivatives may yield compounds with novel therapeutic effects against various diseases .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2